molecular formula C15H15NO2 B1298037 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 462066-97-3

5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1298037
CAS No.: 462066-97-3
M. Wt: 241.28 g/mol
InChI Key: ROEMBHZFNMLLSU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a heterocyclic compound featuring a cyclopenta[b]quinoline core fused with a cyclopentane ring. The molecule includes two methyl groups at positions 5 and 7 and a carboxylic acid group at position 7. This structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological activity.

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-6-9(2)14-11(7-8)13(15(17)18)10-4-3-5-12(10)16-14/h6-7H,3-5H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMBHZFNMLLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3CCCC3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction

One notable method involves the Pfitzinger reaction, which is a condensation reaction between an amino compound and a carbonyl compound. In this case, cyclopentanone reacts with a substituted benzaldehyde to yield the desired cyclopenta[b]quinoline structure.

Reaction Overview :

Modular Synthetic Route

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their conditions and yields:

Method Starting Materials Conditions Yield (%)
Pfitzinger Reaction Cyclopentanone + Substituted Benzaldehyde Acidic conditions Varies
Modular Synthetic Route 2,3-Dihydro-1H-cyclopenta[b]quinoline + Amines Varies based on amine type High

Research Findings

Recent studies have highlighted the effectiveness of these synthetic routes in producing high yields of the target compound while allowing for diverse modifications:

  • The Pfitzinger reaction has been shown to produce significant yields when optimized for specific substrates.

  • The modular route has been successfully employed to create a library of analogues that demonstrate varying biological activities, indicating potential therapeutic applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester .
  • Yields vary based on steric hindrance from the 5,7-dimethyl substituents.
SubstrateAlcoholCatalystYield (%)Reference
5,7-Dimethyl-...MethanolH<sub>2</sub>SO<sub>4</sub>78
5,7-Dimethyl-...EthanolDCC/DMAP85

Amide Formation

The carboxylic acid is activated for nucleophilic substitution with amines. Common methods include:

  • CDMT/NMM Activation : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in THF at −5°C, achieving 75% yield .
  • DCC/DMAP Coupling : N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for secondary amide synthesis .

Example : Reaction with ethylenediamine produces a bis-amide derivative used in acetylcholinesterase inhibitor studies .

Knoevenagel Condensation

The compound participates in Knoevenagel reactions with aromatic aldehydes to form α,β-unsaturated derivatives. This reaction is critical for introducing extended conjugation:

  • Benzaldehyde derivatives react in refluxing ethanol with piperidine as a base .
AldehydeProduct StructureYield (%)Application
4-Chlorobenzaldehyde3-(4-Chlorobenzylidene)...82Antiviral drug candidates
3,4-Dimethoxybenzaldehyde3-(3,4-Dimethoxybenzylidene)...76Protein phosphatase inhibitors

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding 5,7-dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline. Conditions include:

  • Heating at 200°C under vacuum (70% yield) .
  • Reaction with CuO in quinoline solvent (85% yield) .

Salt Formation

The carboxylic acid forms salts with inorganic/organic bases, enhancing solubility for pharmacological studies:

  • Sodium salt: Reacted with NaOH in aqueous ethanol (quantitative yield) .
  • Hydrochloride salt: Prepared using HCl gas in dioxane (93% yield) .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes halogenation and nitration at specific positions:

  • Chlorination : SO<sub>2</sub>Cl<sub>2</sub> in CCl<sub>4</sub> selectively substitutes position 8 (62% yield) .
  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixture targets position 6 (58% yield) .

Comparative Reactivity of Derivatives

Key structural modifications alter reactivity:

DerivativeReactivity Difference vs. Parent Compound
7-Chloro-substitutedEnhanced electrophilic substitution at position 5
5,7-Diethyl-substitutedReduced esterification yields due to steric effects
Carboxylic acid → Amide conversionImproved metabolic stability in biological systems

Key Research Findings

  • Biological Activity : Amide derivatives show nanomolar-range inhibition of acetylcholinesterase (e.g., IC<sub>50</sub> = 3.65 nM for compound 6h ) .
  • Synthetic Utility : Knoevenagel products demonstrate antiviral activity against HIV-1 by targeting protein phosphatase 1 .

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions that include cyclization processes. The compound's structure can be derived from various precursors, including substituted quinolines and carboxylic acids. The chemical formula for this compound is C15H15NO2C_{15}H_{15}NO_2, indicating a complex structure conducive to various biological interactions .

Acetylcholinesterase Inhibition

One of the most significant applications of this compound is its role as an acetylcholinesterase inhibitor. This property is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound exhibits comparable activity to tacrine, a known acetylcholinesterase inhibitor, with a higher selectivity towards acetylcholinesterase over butyrylcholinesterase .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of various derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline on neuronal cell lines. Results showed that compounds similar to this compound could significantly reduce oxidative stress markers and promote cell survival under neurotoxic conditions .

Antioxidant Properties

In addition to its role as an acetylcholinesterase inhibitor, this compound has demonstrated antioxidant properties. Antioxidants are vital in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound was assessed through various assays measuring reactive oxygen species (ROS) levels in treated cells .

Applications in Drug Development

The unique pharmacological profile of this compound makes it a candidate for further development into therapeutic agents. Its dual action as an acetylcholinesterase inhibitor and antioxidant positions it as a promising lead compound for drugs targeting cognitive decline and neuroprotection.

Table 2: Potential Therapeutic Applications

ApplicationDescription
Alzheimer's Disease TreatmentInhibition of acetylcholinesterase
NeuroprotectionReduction of oxidative stress
Antioxidant TherapyScavenging free radicals

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (Base structure) None (unsubstituted) C₁₃H₁₁NO₂ 213.23 Reference compound; used in synthesis of derivatives
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Cl at position 7 C₁₃H₁₀ClNO₂ 247.68 Potential acetylcholinesterase inhibitor; research use in Alzheimer’s studies
9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline Br at position 9 C₁₂H₁₀BrN 248.12 Higher AChE inhibition (nanomolar IC₅₀) compared to chloro analogs
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline Cl at positions 7 and 9 C₁₂H₉Cl₂N 238.11 Moderate antimicrobial, high anticancer activity
5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CH₃ at positions 5 and 7 C₁₅H₁₅NO₂ ~241.29 (estimated) Predicted enhanced lipophilicity; potential for improved bioavailability

Key Observations :

  • Substituent Effects : Halogens (Cl, Br) increase molecular weight and polarity, while methyl groups enhance hydrophobicity. The dimethyl substitution in the target compound likely improves membrane permeability compared to halogenated analogs .

Insights :

  • AChE Inhibition : Brominated derivatives show superior potency, likely due to stronger halogen bonding with enzyme active sites. The dimethyl analog may exhibit weaker inhibition but improved pharmacokinetics due to lipophilicity .
  • Anticancer Activity : Dichloro and chlorophenyl-substituted compounds demonstrate high activity, suggesting that steric bulk and electronic effects are critical. The dimethyl variant’s activity may depend on its ability to intercalate DNA or inhibit kinases .

Biological Activity

5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS No. 462066-97-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • Structure : The compound features a cyclopenta[b]quinoline core with carboxylic acid functionality, contributing to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological assays. The synthesis pathways often utilize precursors such as substituted anilines and diethyl ethoxymethylenemalonate .

Anticancer Activity

Studies have indicated that derivatives of cyclopenta[b]quinolines, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound has been evaluated against several cancer cell lines (e.g., HOS, KB, HCT-8) showing promising results with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in pathogens.
  • Apoptosis Induction : The cytotoxic effects are likely mediated through apoptosis pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and bioactivity of similar quinoline derivatives; noted marginal cytotoxic activity in specific cell lines.
Highlighted the potential antiviral effects and cytotoxicity against various cancer cells; suggested further exploration of structure-activity relationships.
Discussed broader implications for quinoline-based compounds in drug development; emphasized the need for detailed pharmacological studies.

Q & A

Q. What are the standard synthetic protocols for preparing 5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid derivatives?

Methodological Answer: The synthesis typically involves cyclization and coupling reactions. For cyclization, anthranilic acid derivatives are reacted with cyclopentanone in phosphoryl chloride (POCl₃) under reflux conditions to form the cyclopentaquinoline core . Subsequent coupling with alkyldiamines (e.g., ethylenediamine, hexanediamine) in phenol with NaI as a catalyst yields amino-substituted derivatives . Precipitation of the final product is achieved using HCl/ether, followed by vacuum drying and characterization via NMR and mass spectrometry (MS) .

Key Steps:

Cyclization in POCl₃ (reflux, 12–24 h).

Diamine coupling (phenol/NaI, reflux).

Acidification (HCl/ether) for product isolation.

Purity verification via ¹H/¹³C NMR and high-resolution MS .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, cyclopentaquinoline protons appear as multiplet signals at δ 1.8–3.2 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 413.47 for acridine-coupled derivatives) .
  • Melting Point Analysis: Determines crystalline stability (e.g., derivatives exhibit melting points between 160–240°C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH-approved eye protection (face shield + safety goggles) and nitrile gloves inspected for integrity .
  • Engineering Controls: Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • Emergency Measures: In case of skin contact, wash immediately with water and consult a physician. Provide safety data sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of cyclopentaquinoline derivatives?

Methodological Answer:

  • Alkyl Chain Length: Increasing the carbon spacer between the cyclopentaquinoline and acridine moieties (e.g., from C3 to C9) enhances cytotoxicity. For instance, hexyl-linked derivatives (C6) show 74% yield and potent activity, while shorter chains (C3) yield 64% with reduced efficacy .
  • Substituent Effects: Methyl groups at positions 5 and 7 improve steric stability, whereas fluorine substitutions increase electrophilicity and target binding .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HeLa, MCF-7) and exposure times (24–48 h) to minimize variability .
  • Control for Solubility: Pre-dissolve compounds in DMSO at ≤0.1% v/v to avoid solvent toxicity .
  • Validate Purity: Confirm via HPLC (>95% purity) to rule out byproduct interference .

Q. What strategies optimize reaction yields in coupling reactions involving cyclopentaquinoline intermediates?

Methodological Answer:

  • Coupling Agents: Use 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to activate carboxylic acids for amide bond formation. This method achieves >80% yield for acridine conjugates .
  • Solvent Selection: Tetrahydrofuran (THF) enhances reagent solubility, while methanol facilitates HCl-mediated precipitation .

Q. How can derivatives be designed for multifunctional applications (e.g., anticancer, antimicrobial)?

Methodological Answer:

  • Hybrid Scaffolds: Incorporate acridine moieties for DNA intercalation and cyclopentaquinoline for kinase inhibition. For example, compound 3d (C5 spacer) shows dual activity against Staphylococcus aureus (MIC = 4 μg/mL) and breast cancer cells (IC₅₀ = 5.1 μM) .
  • Functional Group Tuning: Introduce fluorinated or hydroxyl groups to enhance bioavailability and target specificity .

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